molecular formula C6H10 B587655 2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene CAS No. 151832-72-3

2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene

Cat. No. B587655
CAS RN: 151832-72-3
M. Wt: 92.207
InChI Key: SDJHPPZKZZWAKF-ZRKGKEHVSA-N
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Description

The compound is a diene, which means it contains two carbon-carbon double bonds. The presence of deuterium (D, or 2H) indicates that it is a deuterated compound, which are often used in various fields such as NMR spectroscopy or studies of reaction mechanisms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the carbon-carbon double bonds (alkenes) through elimination reactions or the addition of deuterium to an existing alkene .


Molecular Structure Analysis

The presence of two double bonds in a four-carbon chain suggests that this compound could exist in cis and trans isomers. The deuterium atoms are likely to influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

As a diene, this compound could undergo reactions typical of alkenes, such as addition and oxidation reactions. The presence of deuterium could also influence the rate of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the carbon-carbon double bonds and the deuterium atoms. For example, the compound is likely to have different vibrational modes in infrared spectroscopy due to the presence of deuterium .

Mechanism of Action

The mechanism of action would depend on the specific reaction conditions and reagents used. Generally, reactions of alkenes proceed through the formation of carbocation intermediates .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on the exact properties of the compound .

Future Directions

Future research could explore the synthesis, reactions, and properties of this compound in more detail. The use of deuterated compounds in studying reaction mechanisms is a particularly interesting area of research .

properties

IUPAC Name

1,1,4,4-tetradeuterio-2,3-bis(trideuteriomethyl)buta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3/i1D2,2D3,3D2,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJHPPZKZZWAKF-ZRKGKEHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(C(=C([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746064
Record name 2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene

CAS RN

151832-72-3
Record name 2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151832-72-3
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